2-Chloro-5-(3-fluorophenyl)benzoic acid

Overview

Description

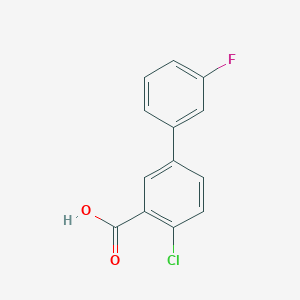

2-Chloro-5-(3-fluorophenyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a chloro group at the second position and a fluorophenyl group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(3-fluorophenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include various substituted benzoic acids.

Oxidation: Products include esters and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-Chloro-5-(3-fluorophenyl)benzoic acid has several applications in scientific research:

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)benzoic acid involves its interaction with various molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic bonds with basic residues in proteins, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid: Contains an additional chloro group on the fluorophenyl ring.

Uniqueness

2-Chloro-5-(3-fluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluorophenyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS No. 1183702-65-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid core with a chlorine atom and a fluorinated phenyl group attached. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds containing halogen substitutions exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A notable study demonstrated that related compounds could inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a target for antitubercular agents .

Anti-inflammatory Effects

Research has suggested that the incorporation of fluorinated aromatic groups can enhance anti-inflammatory activity. In vitro assays have shown that similar benzoic acid derivatives can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of fluorinated benzoic acids has also been investigated. Some derivatives have been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the trifluoromethyl group in related compounds has been linked to increased potency against certain cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Enhances lipophilicity and potential receptor binding |

| Fluorine (F) | Increases metabolic stability and bioavailability |

| Carboxylic Acid Group | Essential for interaction with biological targets |

Studies indicate that the positioning of these substituents plays a crucial role in modulating the compound's affinity for specific biological targets, thereby influencing its therapeutic efficacy .

Case Studies

- Antitubercular Activity : A series of experiments conducted on structurally related compounds revealed that modifications at the ortho and para positions relative to the carboxylic group significantly affected their inhibitory effects on DprE1, suggesting that this compound could be optimized further for enhanced efficacy against tuberculosis .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. These studies highlighted the importance of fluorination in enhancing cytotoxicity against resistant cancer phenotypes .

Properties

IUPAC Name |

2-chloro-5-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMEIJZUJJBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673471 | |

| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183702-65-9 | |

| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.